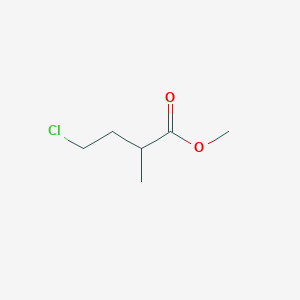

4-Chloro-2-methylbutyric Acid Methyl Ester

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-chloro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYJHVTUSUPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460425 | |

| Record name | Methyl 4-Chloro-2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13888-03-4 | |

| Record name | Methyl 4-Chloro-2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Chloro-2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methylbutyric Acid Methyl Ester: Synthesis, Applications, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbutyric acid methyl ester, bearing the CAS number 13888-03-4 , is a halogenated carboxylic acid ester that serves as a versatile building block in organic synthesis.[1] Its unique structural features, including a chiral center at the C-2 position and a reactive chlorine atom at the C-4 position, make it a valuable intermediate in the preparation of a variety of more complex molecules, particularly within the pharmaceutical industry.[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, key applications in drug discovery, and detailed analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-2-methylbutyric acid methyl ester is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13888-03-4 | [1] |

| Molecular Formula | C₆H₁₁ClO₂ | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 81 °C at 23.3 mmHg | |

| Density | 1.08 g/cm³ | |

| Refractive Index | 1.433 |

Synthesis of 4-Chloro-2-methylbutyric Acid Methyl Ester

The synthesis of 4-Chloro-2-methylbutyric acid methyl ester can be approached through several synthetic routes. The most common and practical methods involve the esterification of the corresponding carboxylic acid or the chlorination and subsequent esterification of a suitable precursor.

Method 1: Fischer Esterification of 4-Chloro-2-methylbutanoic Acid

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5] This equilibrium-driven reaction necessitates the removal of water to drive the reaction towards the product.

Experimental Protocol: Fischer Esterification

Materials:

-

4-Chloro-2-methylbutanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-2-methylbutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (reaction progress can be monitored by thin-layer chromatography or gas chromatography).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Chloro-2-methylbutyric acid methyl ester.[6][7]

Causality Behind Experimental Choices:

-

Excess Methanol: Using a large excess of methanol shifts the equilibrium of the Fischer esterification towards the formation of the ester product, thereby increasing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Neutralization and Washing: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid. The brine wash helps to remove any remaining water from the organic layer.

-

Fractional Distillation: This purification technique is effective for separating liquids with different boiling points, ensuring a high purity of the final product.[7]

Caption: Fischer Esterification Mechanism.

Method 2: From γ-Butyrolactone Precursors

An alternative synthetic strategy involves the ring-opening of a γ-lactone, followed by chlorination and esterification. For instance, a related compound, methyl 4-chlorobutyrate, can be synthesized from γ-butyrolactone.[8] A similar approach could be adapted for the synthesis of the title compound starting from α-methyl-γ-butyrolactone.

Applications in Drug Development

The presence of both a chiral center and a reactive chloro-group makes 4-Chloro-2-methylbutyric acid methyl ester a valuable chiral building block in the synthesis of pharmaceuticals. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups.

While specific examples of blockbuster drugs synthesized directly from this exact ester are not prominently featured in publicly available literature, its structural motif is present in various classes of bioactive molecules. Its application is anticipated in the synthesis of analogues of existing drugs or in the exploration of new chemical entities, particularly in the fields of antiviral and anti-inflammatory agents.[2][3]

Potential Role in Antiviral Drug Synthesis

The core structure of 4-Chloro-2-methylbutyric acid methyl ester can be envisioned as a precursor to side chains of various antiviral compounds. The chloro- functionality allows for coupling with heterocyclic bases or other key pharmacophores. For example, nucleophilic substitution of the chloride by an amine-containing heterocycle is a common strategy in the synthesis of antiviral agents.

Caption: General scheme for antiviral synthesis.

Potential Role in Anti-inflammatory Drug Synthesis

Similarly, in the realm of anti-inflammatory drug development, the ester can serve as a scaffold for the introduction of moieties known to interact with inflammatory targets. The ester group can be hydrolyzed to the corresponding carboxylic acid, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), or it can be further modified.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-Chloro-2-methylbutyric acid methyl ester.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals would include a doublet for the C-2 methyl group, a multiplet for the C-2 proton, multiplets for the C-3 and C-4 methylene protons, and a singlet for the methyl ester protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the methoxy carbon, the chlorinated methylene carbon, and the other aliphatic carbons.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group (C=O stretch).

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The mass spectrum would show a molecular ion peak and characteristic isotopic peaks due to the presence of chlorine.

Safety and Handling

4-Chloro-2-methylbutyric acid methyl ester should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is a combustible liquid and may cause skin and eye irritation.[9]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Ground and bond containers when transferring material.

Disposal:

Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

4-Chloro-2-methylbutyric acid methyl ester is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its synthesis via Fischer esterification is a robust and well-understood process. The presence of multiple reactive sites allows for its incorporation into a wide array of complex molecules, making it a compound of interest for medicinal chemists and researchers in the pharmaceutical sciences. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory.

References

- EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google P

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

Experiment XII: Synthesis of 2-Chloro-2-methylbutane - YouTube. (URL: [Link])

-

UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. (URL: [Link])

-

5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (URL: [Link])

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

-

Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (URL: [Link])

-

DESIGN AND SYNTHESIS OF POTENTIAL ANTIVIRAL DRUG CANDIDATE Jade Moore and Siva Panda - Scholarly Commons - Augusta University. (URL: [Link])

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])

-

The C-13 NMR spectrum for 2-methylbutane - Doc Brown's Chemistry. (URL: [Link])

-

Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones - PubMed. (URL: [Link])

-

Methyl 4-chloro-2-methylpentanoate | C7H13ClO2 | CID 20281301 - PubChem. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

-

Methyl Butanoate - Safety Data Sheet. (URL: [Link])

-

Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! - YouTube. (URL: [Link])

- CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google P

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. (URL: [Link])

-

4-Chloro-2-methylbutane - ChemBK. (URL: [Link])

-

In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC - PubMed Central. (URL: [Link])

-

4-Chloro-2-methylbutanoic acid | C5H9ClO2 | CID 18546973 - PubChem. (URL: [Link])

-

Methyl 2-chloro-3-methylbutanoate | C6H11ClO2 | CID 572533 - PubChem. (URL: [Link])

-

Experiment Synthesis of 2-Chloro-2-Methylbutane - Science Learning Center. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

-

Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor - ResearchGate. (URL: [Link])

-

CAS No : 1985-88-2 | Product Name : 4-Chloro-2-methyl-2-butanol | Pharmaffiliates. (URL: [Link])

-

4-Chloro-2-methylpentanoic acid | C6H11ClO2 | CID 21082824 - PubChem. (URL: [Link])

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Methyl 4-chloro-2-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-chloro-2-methylbutanoate, a key chemical intermediate. From its fundamental properties to its synthesis and applications, this document offers field-proven insights for professionals in research and development.

Introduction to Methyl 4-chloro-2-methylbutanoate

Methyl 4-chloro-2-methylbutanoate, with the IUPAC name methyl 4-chloro-2-methylbutanoate , is a halogenated ester of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both an ester and a chloroalkane group, makes it a versatile building block for the construction of more complex molecules. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its safe handling, reaction optimization, and purification. The key properties of methyl 4-chloro-2-methylbutanoate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 4-chloro-2-methylbutanoate | PubChem[1] |

| Synonyms | 4-Chloro-2-methylbutyric Acid Methyl Ester, Methyl 4-chloro-2-methylbutyrate | PubChem[1] |

| CAS Number | 13888-03-4 | PubChem[1] |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 150.60 g/mol | PubChem[1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not explicitly available, but related compounds suggest it would be in the range of 150-200 °C at atmospheric pressure. | Inferred from related compounds |

| Density | Not explicitly available | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like ethers, esters, and halogenated hydrocarbons. Limited solubility in water. | General knowledge |

Synthesis of Methyl 4-chloro-2-methylbutanoate

The most direct and industrially scalable method for the synthesis of methyl 4-chloro-2-methylbutanoate is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-2-methylbutanoic acid, with methanol in the presence of an acid catalyst.[2][3] This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification

This protocol outlines a laboratory-scale synthesis of methyl 4-chloro-2-methylbutanoate.

Materials:

-

4-chloro-2-methylbutanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylbutanoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: To the residue, add diethyl ether and a sufficient amount of saturated sodium bicarbonate solution to neutralize the remaining acid. Transfer the mixture to a separatory funnel and shake vigorously.

-

Phase Separation: Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-chloro-2-methylbutanoate.

-

Purification: Purify the crude product by vacuum distillation to yield the pure ester.

Caption: Fischer Esterification Workflow for the synthesis of Methyl 4-chloro-2-methylbutanoate.

Applications in Synthesis

Methyl 4-chloro-2-methylbutanoate serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

This compound and its derivatives are precursors to certain herbicides. The phenoxyalkanoic acids, a class of herbicides, can be synthesized using chloroalkanoic acids and their esters.[4] For instance, derivatives of 4-chloro-2-methylphenoxyalkanoic acids are used to control broadleaf weeds in cereal crops.[4][5]

Pharmaceuticals

In the realm of drug development, chlorinated esters are important building blocks.[6] While specific examples for methyl 4-chloro-2-methylbutanoate are not abundant in publicly available literature, its structural motifs are present in various biologically active molecules. For example, related chlorobutyrates are used in the synthesis of quinolone antibacterial drugs.[7] The presence of both a reactive chlorine atom and an ester functional group allows for sequential or orthogonal chemical modifications, making it a useful scaffold for creating diverse molecular libraries for drug discovery. For instance, (S)-4-chloro-2-methyl-butanal, a related compound, is an important intermediate in the synthesis of synthetic vitamin E.

Caption: Key application areas of Methyl 4-chloro-2-methylbutanoate in various industries.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling methyl 4-chloro-2-methylbutanoate. Based on data for similar compounds, it is expected to be a skin and eye irritant.[1] Inhalation of vapors and ingestion should be avoided. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements for Structurally Similar Compounds:

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methine proton at the 2-position (a multiplet), the methylene protons at the 3-position (a multiplet), the methylene protons at the 4-position (a triplet), and the methyl protons at the 2-position (a doublet).

-

¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (around 170-180 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (around 1735-1750 cm⁻¹). C-O stretching and C-Cl stretching vibrations will also be present.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak, and fragmentation patterns will likely involve the loss of the methoxy group, the chloroethyl group, and other characteristic fragments.

Conclusion

Methyl 4-chloro-2-methylbutanoate is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its synthesis via Fischer esterification is a robust and scalable method. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Google Patents. (n.d.). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. EP0539462A1.

- Google Patents. (n.d.). Synthetic method of methyl 4-chlorobutyrate. CN102898307A.

- Google Patents. (n.d.). Synthesis method of 4-chloro-2-butanone. CN103553890A.

-

PubChem. (n.d.). 4-Chloro-2-methylbutanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. CN112479863A.

-

PubChem. (n.d.). Methyl 4-Chloro-2-methylbutyrate. Retrieved from [Link]

-

MDPI. (2022). Human Exposure to Chlorinated Organophosphate Ester Flame Retardants and Plasticizers in an Industrial Area of Shenzhen, China. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

ResearchGate. (2019). Chlorinated Ester Plasticizers. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chlorbutanals. EP0219654A2.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylbutane. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

PubMed. (n.d.). Potential health effects of occupational chlorinated solvent exposure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

FAQ. (n.d.). How to Prepare (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER?. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. Retrieved from [Link]

-

University of Arkansas. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Retrieved from [Link]

-

YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

-

YouTube. (2023). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage!. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbutane. Retrieved from [Link]

-

Filo. (2025). Draw electron pushing mechanisms that account for the observation.... Retrieved from [Link]

-

YouTube. (2021). Experiment XII: Synthesis of 2-Chloro-2-methylbutane. Retrieved from [Link]

Sources

- 1. Methyl 4-Chloro-2-methylbutyrate | C6H11ClO2 | CID 11263584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ester synthesis by esterification [organic-chemistry.org]

- 3. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]

- 5. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 6. Chloroform - Wikipedia [en.wikipedia.org]

- 7. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

4-Chloro-2-methylbutyric Acid Methyl Ester molecular formula

An In-Depth Technical Guide to 4-Chloro-2-methylbutyric Acid Methyl Ester: Properties, Synthesis, and Handling

Introduction

4-Chloro-2-methylbutyric Acid Methyl Ester is a halogenated aliphatic ester, a chemical entity of significant interest to researchers and synthetic chemists. Its bifunctional nature, possessing both an electrophilic carbon center at the chloro-substituted position and a versatile ester group, designates it as a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and purification, and critical safety and handling information tailored for professionals in research and drug development.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a research setting. 4-Chloro-2-methylbutyric Acid Methyl Ester is precisely identified by its molecular formula, CAS registry number, and various spectroscopic signatures.

The molecular formula for 4-Chloro-2-methylbutyric Acid Methyl Ester is C₆H₁₁ClO₂ [1][2]. This formula is the cornerstone of its chemical identity, dictating its molecular weight and elemental composition. Key identifiers and properties are summarized in the table below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1], Alfa Chemistry[2] |

| Molecular Weight | 150.60 g/mol | PubChem[1][2] |

| IUPAC Name | methyl 4-chloro-2-methylbutanoate | PubChem[1] |

| CAS Number | 13888-03-4 | PubChem[1], Alfa Chemistry[2] |

| Canonical SMILES | CC(CCCl)C(=O)OC | PubChem[1] |

| InChIKey | ZDDYJHVTUSUPFC-UHFFFAOYSA-N | PubChem[1] |

| Density | 1.08 g/cm³ | Alfa Chemistry[2] |

| Boiling Point | 81°C @ 23.3 mmHg | Alfa Chemistry[2] |

| Flash Point | 61.8°C | Alfa Chemistry[2] |

Synthesis and Purification Protocol

The synthesis of 4-Chloro-2-methylbutyric Acid Methyl Ester is most effectively achieved via the Fischer esterification of its parent carboxylic acid, 4-chloro-2-methylbutanoic acid. This method is widely adopted due to its reliability and the use of readily available reagents.

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: The esterification is a reversible equilibrium-controlled process. By using methanol as the solvent, its high molar excess shifts the equilibrium towards the formation of the methyl ester product, in accordance with Le Châtelier's principle, thereby maximizing the yield.

-

Reaction Temperature: The reaction is typically conducted at the reflux temperature of methanol to ensure a sufficient reaction rate without degrading the reactants or products.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of the target ester.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylbutanoic acid (1.0 eq).

-

Reagent Addition: Add methanol (20 eq, serving as reagent and solvent) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 eq) while stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Workup - Neutralization: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the final 4-Chloro-2-methylbutyric Acid Methyl Ester as a clear liquid[2].

Structural Verification and Spectroscopic Analysis

Post-synthesis, rigorous structural confirmation is imperative. This is achieved through a combination of spectroscopic techniques. While raw spectral data is vendor-specific, the expected signatures provide a reliable validation framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals include a singlet for the ester methyl group (~3.7 ppm), a multiplet for the chiral methine proton, and distinct multiplets for the diastereotopic protons of the CH₂ groups adjacent to the chiral center and the chlorine atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, including a characteristic downfield signal for the ester carbonyl carbon (~170-175 ppm), a signal for the O-CH₃ carbon (~52 ppm), and a signal for the carbon bearing the chlorine atom (~45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band is expected around 1740 cm⁻¹, characteristic of the C=O stretch of an aliphatic ester. Additional key bands include C-O stretching and the C-Cl stretching vibrations[1].

Applications in Synthetic Chemistry

4-Chloro-2-methylbutyric Acid Methyl Ester is not typically an end-product but rather a versatile synthetic building block. Its structure allows for orthogonal chemical modifications, making it a valuable precursor in multi-step syntheses.

-

Nucleophilic Substitution: The primary chloride is susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., azides, amines, cyanides, thiols), enabling the introduction of diverse functionalities.

-

Ester Manipulation: The methyl ester can be hydrolyzed back to the carboxylic acid, converted to other esters via transesterification, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols.

Potential Synthetic Transformations

Caption: Synthetic utility showing potential transformations of the title compound.

This versatility makes the compound a relevant intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where a substituted butyrate scaffold is required[3].

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling chemical reagents. 4-Chloro-2-methylbutyric Acid Methyl Ester is classified as an irritant.

Hazard Identification

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | PubChem[1] |

| Eye Irritation | H319 | Causes serious eye irritation | PubChem[1] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors[4][5]. Ensure an eyewash station and safety shower are readily accessible[4].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[4][6].

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use[6].

-

Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or potential for splashing, use an impervious apron or suit[4][6].

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing[7]. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames, as it is a combustible liquid[4][5].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[4][7]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[4].

References

-

2-Methylbutanoic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-Chloro-2-methylbutyrate (CID 11263584). PubChem. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylbutanoic acid (CID 18546973). PubChem. Retrieved January 25, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl butyrate, 623-42-7. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.

- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

Carl ROTH. (n.d.). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved January 25, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Molecule: Diverse Uses of 2-Methylbutyric Acid in Industry. Retrieved January 25, 2026, from [Link]

Sources

- 1. Methyl 4-Chloro-2-methylbutyrate | C6H11ClO2 | CID 11263584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. tcichemicals.com [tcichemicals.com]

4-Chloro-2-methylbutyric Acid Methyl Ester physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methylbutyric Acid Methyl Ester

Introduction

4-Chloro-2-methylbutyric acid methyl ester (CAS RN: 13888-03-4) is a chlorinated carboxylic acid ester that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both an electrophilic chlorine atom and an ester group, makes it a versatile building block for the introduction of a substituted butyl chain in the development of more complex molecules, including pharmaceutical and agrochemical compounds. Understanding its core physical properties is paramount for researchers and process chemists to ensure proper handling, predict its behavior in reaction mixtures, and establish robust purification protocols.

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 4-Chloro-2-methylbutyric acid methyl ester, grounded in available reference data. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in a laboratory setting.

Chemical Identity and Structure

Accurate identification is the first step in any chemical workflow. The compound is systematically named methyl 4-chloro-2-methylbutanoate.

-

Canonical SMILES : CC(CCCl)C(=O)OC[1]

-

Synonyms : Methyl 4-Chloro-2-methylbutanoate, Methyl 4-Chloro-2-methylbutyrate[1][2]

Physicochemical Properties

The macroscopic behavior of a compound is dictated by its physicochemical properties. These values are critical for designing experiments, from reaction setup to workup and purification. The key properties for methyl 4-chloro-2-methylbutanoate are summarized below.

| Property | Value | Source(s) |

| Physical State | Colorless to almost colorless clear liquid. | [3] |

| Boiling Point | 81 °C at 23.3 mmHg. | [1][3][4] |

| Density | 1.08 g/cm³ (Specific Gravity at 20/20 is also reported as 1.08). | [1][3][4] |

| Refractive Index | 1.43 (at 20°C); reported range 1.4320-1.4340. | [3][4] |

| Flash Point | 61.8 °C / 62 °C. | [1][3] |

| Purity (Typical) | >98.0% (by Gas Chromatography). | [3] |

Handling, Storage, and Safety

Based on available data, 4-Chloro-2-methylbutyric acid methyl ester is classified as a combustible liquid.[3] It is also associated with skin and eye irritation.[3]

Core Safety & Handling Recommendations:

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3]

-

Fire Safety : Keep away from open flames, sparks, and hot surfaces. Use dry sand, dry chemical, or alcohol-resistant foam for extinction in case of a fire.[3]

-

Storage : Store in a cool, dark, and well-ventilated place. A recommended storage temperature is below 15°C.[3]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Experimental Workflow: Identity and Purity Confirmation

For any research application, verifying the identity and purity of a starting material like methyl 4-chloro-2-methylbutanoate is a non-negotiable step. The following workflow illustrates a logical, self-validating sequence for its characterization.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-Chloro-2-methylbutyrate | 13888-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 13888-03-4 CAS MSDS (4-CHLORO-2-METHYLBUTYRIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-2-methylbutyric Acid Methyl Ester: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a pivotal, yet often overlooked, chemical intermediate, methyl 4-chloro-2-methylbutanoate (4-Chloro-2-methylbutyric Acid Methyl Ester) presents a unique structural motif valuable in synthetic organic chemistry and drug discovery. This guide provides a comprehensive technical overview of this compound, delving into its chemical architecture, robust synthesis protocols, and its potential as a versatile building block in the development of novel molecular entities. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a critical resource for researchers aiming to leverage the unique reactivity of this halogenated ester.

Introduction: The Strategic Importance of Methylated and Chlorinated Scaffolds

In the landscape of drug discovery and development, the strategic incorporation of methyl groups and chlorine atoms into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The "magic methyl" effect, for instance, can significantly enhance binding affinity and metabolic stability.[1] Similarly, the introduction of a chlorine atom can alter a molecule's polarity, lipophilicity, and electronic character, often leading to improved oral absorption and bioavailability.

4-Chloro-2-methylbutyric acid methyl ester, with its distinct combination of a terminal chloride, a chiral center at the α-position to the ester, and a methyl ester functional group, represents a valuable chiral building block for the synthesis of more complex molecules. Its bifunctional nature allows for a range of chemical transformations, making it a versatile precursor in multi-step synthetic sequences.

Chemical Structure and Physicochemical Properties

The fundamental architecture of methyl 4-chloro-2-methylbutanoate is key to its synthetic utility. The molecule possesses a stereocenter at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-methyl 4-chloro-2-methylbutanoate. The presence of both an electrophilic carbon attached to the chlorine atom and an ester functionality that can undergo nucleophilic acyl substitution or hydrolysis provides multiple avenues for chemical modification.

Table 1: Physicochemical Properties of Methyl 4-chloro-2-methylbutanoate

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[2] |

| Molecular Weight | 150.60 g/mol | PubChem[2] |

| CAS Number | 13888-03-4 | PubChem[2] |

| IUPAC Name | methyl 4-chloro-2-methylbutanoate | PubChem[2] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 81°C at 23.3 mmHg | Alfa Aesar[3] |

| Density | 1.08 g/cm³ | Alfa Aesar[3] |

Synthesis of 4-Chloro-2-methylbutyric Acid Methyl Ester

Two primary synthetic routes are viable for the preparation of methyl 4-chloro-2-methylbutanoate, each with distinct advantages and considerations. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Ring-Opening of 2-Methyl-γ-butyrolactone

This approach is analogous to the well-established synthesis of methyl 4-chlorobutyrate from γ-butyrolactone.[4] The reaction proceeds via the nucleophilic attack of a chloride ion on the lactone, followed by esterification of the resulting carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2-methyl-γ-butyrolactone (1.0 eq) and a catalytic amount of anhydrous zinc chloride (0.05 eq).

-

Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Esterification: Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (3.0 eq) dropwise.

-

Work-up: After the exotherm subsides, stir the reaction at room temperature for an additional hour. Pour the mixture into ice-cold water and extract with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure methyl 4-chloro-2-methylbutanoate.

Causality Behind Experimental Choices: The use of a Lewis acid catalyst like zinc chloride facilitates the ring-opening of the lactone by coordinating to the carbonyl oxygen, making it more electrophilic. The subsequent addition of methanol in the same pot allows for a one-pot synthesis, which is efficient. The aqueous workup is necessary to remove any remaining inorganic acids and salts.

Route 2: Fischer Esterification of 4-Chloro-2-methylbutanoic Acid

This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. This route is preferred if 4-chloro-2-methylbutanoic acid is readily available.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylbutanoic acid (1.0 eq) in an excess of methanol (10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by vacuum distillation.

Causality Behind Experimental Choices: The Fischer esterification is an equilibrium-controlled reaction.[3] Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Spectroscopic Characterization

The identity and purity of synthesized methyl 4-chloro-2-methylbutanoate should be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Multiplet for the proton at the chiral center (C2).- Multiplets for the two diastereotopic protons on C3.- Triplet for the protons on C4 adjacent to the chlorine atom.- Doublet for the methyl group at C2. |

| ¹³C NMR | - Signal for the ester carbonyl carbon (~170-175 ppm).- Signal for the methoxy carbon (~50-55 ppm).- Signal for the carbon bearing the chlorine atom (~40-45 ppm).- Signals for the other aliphatic carbons in the chain. |

| IR Spectroscopy | - Strong absorption band for the C=O stretch of the ester (~1735-1750 cm⁻¹).- C-O stretching bands.- C-Cl stretching band. |

| Mass Spectrometry | - Molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. |

Chemical Reactivity and Synthetic Applications

The dual functionality of methyl 4-chloro-2-methylbutanoate makes it a versatile intermediate. The terminal chloride is a good leaving group for nucleophilic substitution reactions, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

Safety and Handling

As a chlorinated organic compound, methyl 4-chloro-2-methylbutanoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: General Safety Information

| Hazard | Precaution |

| Irritant | Avoid contact with skin, eyes, and clothing. |

| Toxicity | Avoid inhalation of vapors. |

| Flammability | Keep away from heat and open flames. |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. |

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-chloro-2-methylbutanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis is achievable through well-established and scalable chemical transformations. The strategic placement of its functional groups allows for a diverse range of subsequent chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently handle, synthesize, and utilize this important building block in their scientific endeavors.

References

- CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents. (n.d.).

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15). Retrieved January 25, 2026, from [Link]

- US20160366882A1 - Agrochemical compositions for inducing abiotic stress tolerance - Google Patents. (n.d.).

-

Methyl 4-Chloro-2-methylbutyrate | C6H11ClO2 | CID 11263584 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

CAS 13888-03-4 4-Chloro-2-methylbutyric acid methyl ester - Alfa Aesar. (n.d.). Retrieved January 25, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]

- 4. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]

- 5. 4-Chloro-2-methylbutanoic acid | C5H9ClO2 | CID 18546973 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 4-Chloro-2-methylbutyric Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbutyric acid methyl ester is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a chiral center and a reactive chlorine atom, makes it a versatile building block for the construction of more complex molecules. This guide provides an in-depth exploration of the primary precursors to this compound and the key synthetic transformations involved in its preparation. We will delve into two principal synthetic pathways, each originating from a distinct and commercially available precursor, providing both the theoretical underpinnings and practical experimental details for their conversion to the target molecule.

Core Precursors and Synthetic Strategies

The synthesis of 4-chloro-2-methylbutyric acid methyl ester can be efficiently approached from two primary precursors:

-

α-Methyl-γ-butyrolactone: This cyclic ester serves as a direct precursor through a one-pot ring-opening and chlorination reaction. This pathway is often favored for its atom economy and potentially fewer workup steps.

-

4-Chloro-2-methylbutanoic acid: This carboxylic acid is the immediate precursor to the target ester. This route involves a classical esterification reaction. The synthesis of the acid itself is a key consideration in this approach.

This guide will now detail the synthetic methodologies for converting each of these precursors into 4-chloro-2-methylbutyric acid methyl ester.

Pathway 1: Synthesis from α-Methyl-γ-butyrolactone

The use of α-methyl-γ-butyrolactone as a precursor represents an elegant and direct approach to the target molecule. The core of this strategy lies in the simultaneous ring-opening of the lactone and the introduction of a chlorine atom at the 4-position, followed by esterification with methanol. This transformation is typically achieved using a chlorinating agent in the presence of methanol.

Causality Behind Experimental Choices

The selection of reagents for this one-pot conversion is critical. Strong chlorinating agents that also act as Lewis acids are preferred as they can activate the lactone ring towards nucleophilic attack by methanol. Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are commonly employed for similar transformations involving γ-butyrolactone.[1] The reaction with thionyl chloride in methanol, for instance, not only provides the chloride ion for substitution but also generates HCl in situ, which catalyzes the esterification.[2]

Reaction Mechanism

The reaction proceeds through a cascade of steps initiated by the activation of the lactone carbonyl by the chlorinating agent. This is followed by the nucleophilic attack of methanol, leading to the ring-opening of the lactone. A subsequent chlorination step, likely an S(_N)2 reaction, replaces the hydroxyl group with a chlorine atom. Finally, the acidic conditions promote the esterification of the resulting carboxylic acid intermediate.

Caption: Fischer-Speier esterification of 4-Chloro-2-methylbutanoic acid.

Experimental Protocol: Fischer-Speier Esterification

The following is a general procedure for the esterification of a carboxylic acid.

Materials and Reagents:

| Reagent | Grade | Supplier | Notes |

| 4-Chloro-2-methylbutanoic acid | ≥97% | e.g., Commercially available | Starting material |

| Methanol (MeOH) | Anhydrous | Various | Reactant and solvent |

| Sulfuric acid (H₂SO₄) | Concentrated | Various | Catalyst |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Various | For neutralization |

| Diethyl ether (Et₂O) | Reagent grade | Various | For extraction |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Various | For drying |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methylbutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and evaporate the solvent to obtain the crude ester. Further purification can be achieved by vacuum distillation.

Summary of Synthetic Pathways and Precursors

| Pathway | Precursor | Key Transformation | Reagents | Advantages |

| 1 | α-Methyl-γ-butyrolactone | Ring-opening, chlorination, and esterification | SOCl₂ or PCl₃, Methanol | One-pot reaction, potentially higher atom economy |

| 2 | 4-Chloro-2-methylbutanoic acid | Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Utilizes a well-established and reliable reaction |

Conclusion

The synthesis of 4-chloro-2-methylbutyric acid methyl ester can be effectively accomplished through two primary routes, each starting from a readily accessible precursor. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols in place. The direct conversion of α-methyl-γ-butyrolactone offers a more streamlined approach, while the esterification of 4-chloro-2-methylbutanoic acid provides a classic and robust alternative. Both methods are grounded in fundamental principles of organic chemistry and can be adapted and optimized to suit the specific needs of the research or development project.

References

- Chen, Z., et al. (2009). Synthesis method for 4-chlorobutyryl chloride. CN101445447A.

- Kuraray Co., Ltd. (1985). Process for producing methyl lactate. US4500727A.

- Ali, S. H., et al. (2015). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).

- Zhejiang University. (2017). Method for synthesizing methyl gamma-chlorobutyrate. CN106631777A.

- Niu, Y., et al. (2006). Synthesis of 4-chlorobutyryl chloride.

- DSM IP ASSETS B.V. (2015). Process for the production of 4-alkanoyloxy-2-methylbutanoic acid. US9447017B2.

- Ray, P. (2017). Can anyone tell me exact procedure of gamma butyrolactone in basic media?

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

- El-Hadi, M. F. (2008). Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. Asian Journal of Chemistry, 20(2), 1051-1062.

- Callery, P. S., et al. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229.

- Al-Masoudi, N. A., & Al-Sagi, M. S. (2013).

- Yang, X. (2018). Method for long-term stable preparation of 4-chlorobutyryl chloride. CN111517945A.

- Gasanov, R. G., & Freidlina, R. K. (1981). Synthesis of a-Chloro-y-Substituted-y-Butyrolactones.

- Kwon, D. Y., & Rhee, J. S. (1999). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of agricultural and food chemistry, 47(11), 4748-4751.

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

- Eureka | Patsnap. (2018). Method for synthesizing 4-chlorobutyryl chloride.

- Callery, P. S., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), 1-10.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from [Link]

- Čikotienė, I., et al. (2022). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130.

-

ChemistNATE. (2020, August 17). Butanoic Acid + Methanol = ESTER + water [Video]. YouTube. [Link]

-

LookChem. (n.d.). Cas 96-48-0,gamma-Butyrolactone. Retrieved from [Link]

Sources

4-Chloro-2-methylbutyric Acid Methyl Ester safety and handling

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-methylbutyric Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

4-Chloro-2-methylbutyric Acid Methyl Ester is a chemical intermediate used in various synthetic applications.[1] A thorough understanding of its physical and chemical properties is the foundation of safe handling.

| Property | Value | Source |

| Molecular Formula | C6H11ClO2 | [1] |

| Molecular Weight | 150.60 g/mol | [1] |

| CAS Number | 13888-03-4 | [1] |

| Boiling Point | 81°C / 23.3mmHg | [2] |

| Flash Point | 61.8°C | [2] |

| Density | 1.08 g/cm³ | [2] |

| Synonyms | Methyl 4-chloro-2-methylbutanoate, 4-Chloro-2-methyl-butyric acid methyl ester | [1] |

Note: The properties of related compounds like Methyl 4-chlorobutyrate (CAS 3153-37-5) and 2-Methylbutyric acid (CAS 116-53-0) are sometimes reported in safety documents and should not be confused with the title compound.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. According to aggregated data from notifications to the European Chemicals Agency (ECHA), 4-Chloro-2-methylbutyric Acid Methyl Ester is classified as follows.[1]

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H315: Causes skin irritationH319: Causes serious eye irritation | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P317: If skin irritation occurs: Get medical help.P337+P317: If eye irritation persists: Get medical help.P362+P364: Take off contaminated clothing and wash it before reuse. |

Expert Insight: The H315 and H319 classifications are critical. The ester and chloro- functionalities can lead to irritation upon contact with dermal and ocular tissues. The causality lies in the potential for hydrolysis or reaction with biological macromolecules, leading to an inflammatory response. Therefore, preventing direct contact is paramount.

Toxicological Profile: Acknowledging the Gaps

A crucial aspect of trustworthiness is acknowledging the limits of current knowledge. For 4-Chloro-2-methylbutyric Acid Methyl Ester, the chemical, physical, and toxicological properties have not been thoroughly investigated. Much of the available data is for similar, but not identical, compounds.

-

Acute Effects: The primary known hazards are irritation to the skin and eyes.[1] Inhalation may cause respiratory tract irritation.[3] Ingestion may be harmful and can cause gastrointestinal irritation.[3]

-

Chronic Effects: There is no data available on carcinogenicity, mutagenicity, or reproductive toxicity.[4][5] The absence of data does not mean the absence of hazard. Therefore, a precautionary approach, minimizing exposure at all times, is the only scientifically sound strategy.

Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is the most effective way to mitigate risk. This is achieved through a hierarchy of controls, where engineering solutions are prioritized over procedural ones, and PPE is the final line of defense.

Engineering Controls

-

Fume Hood: All handling of 4-Chloro-2-methylbutyric Acid Methyl Ester should be conducted in a properly functioning chemical fume hood to keep airborne concentrations low.[3][4]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. The causality is simple: create an impermeable barrier between the chemical and the researcher.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator.[4] The choice of respirator depends on the airborne concentration and nature of the work.

Diagram: Hierarchy of Controls

The following diagram illustrates the prioritized approach to mitigating exposure risks.

Caption: A stepwise workflow for responding to an accidental chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2). [4][5][7]* Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire. [7]* Specific Hazards: In a fire, hazardous combustion gases or vapors may be produced, including carbon oxides. [4][6][7]Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating. [7]* Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [4][7]

Disposal Considerations

Chemical waste disposal is strictly regulated to protect human health and the environment.

-

Method: This product must be disposed of as hazardous waste. It should be offered to a licensed hazardous material disposal company. [4]Do not mix with other waste. * Containers: Uncleaned containers should be handled and disposed of in the same manner as the product itself. * Regulations: Ensure compliance with all federal, state, and local environmental regulations for disposal. [4]

References

-

Title: MATERIAL SAFETY DATA SHEETS 4-CHLOROBUTANOIC ACID METHYL ESTER Source: Cleanchem Laboratories LLP URL: [Link]

-

Title: Safety Data Sheet: Methyl 2-methylbutyrate Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: 2-Methylbutyric acid Safety Data Sheet Source: Oxea Corporation URL: [Link]

-

Title: Safety Data Sheet: Fatty acid methyl ester mixture Source: Carl ROTH URL: [Link]

-

Title: Material Safety Data Sheet - Methyl 4-chloroacetoacetate, 97% Source: Cole-Parmer URL: [Link]

-

Title: Methyl 4-Chloro-2-methylbutyrate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Butanoic acid, 4-chloro-, methyl ester Source: NIST Chemistry WebBook URL: [Link]

-

Title: 4-Chloro-2-methylbutanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

- 1. Methyl 4-Chloro-2-methylbutyrate | C6H11ClO2 | CID 11263584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

The Versatile Synthon: A Technical Guide to 4-Chloro-2-methylbutyric Acid Methyl Ester in Modern Organic Chemistry

Introduction: Unveiling a Key Building Block

In the landscape of contemporary organic synthesis, the strategic use of multifunctional building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-methylbutyric acid methyl ester, with its distinct arrangement of reactive sites, has emerged as a valuable and versatile synthon. This guide provides an in-depth exploration of its synthesis, reactivity, and application, tailored for researchers, scientists, and professionals in drug development and agrochemical innovation. The presence of a primary alkyl chloride, a chiral center at the α-position, and an ester functionality within a compact four-carbon chain offers a unique combination of handles for a diverse array of chemical transformations. This document will delve into the practical applications and underlying chemical principles that make this molecule a significant tool in the synthetic chemist's arsenal.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key physicochemical data for 4-Chloro-2-methylbutyric Acid Methyl Ester are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 4-chloro-2-methylbutanoate | PubChem[1] |

| CAS Number | 13888-03-4 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 150.60 g/mol | PubChem[1] |

| Appearance | Colorless liquid (presumed) | General chemical knowledge |

| Boiling Point | Not explicitly available; estimated to be in the range of 170-190 °C | |

| Density | Not explicitly available |

Safety and Handling:

4-Chloro-2-methylbutyric acid methyl ester is classified as a substance that causes skin and serious eye irritation[1].

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[1].

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 4-Chloro-2-methylbutyric Acid Methyl Ester: A Strategic Approach

The synthesis of 4-chloro-2-methylbutyric acid methyl ester can be efficiently achieved from the readily available starting material, α-methyl-γ-butyrolactone. This transformation involves a ring-opening chlorination followed by esterification, a strategy that leverages the inherent reactivity of the lactone ring. A robust and scalable protocol is detailed below, adapted from established methodologies for the synthesis of similar haloalkanoate esters[3][4].

Experimental Protocol: Synthesis from α-Methyl-γ-butyrolactone

This protocol describes a one-pot procedure for the conversion of α-methyl-γ-butyrolactone to methyl 4-chloro-2-methylbutanoate. The reaction proceeds via an initial ring-opening of the lactone with a chlorinating agent, followed by in-situ esterification with methanol.

Materials:

-

α-Methyl-γ-butyrolactone

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, dissolve α-methyl-γ-butyrolactone (1.0 eq) in anhydrous methanol (3.0 eq).

-

Chlorination and Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The causality behind the slow addition is to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate. This step neutralizes the excess acid generated during the reaction. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure 4-chloro-2-methylbutyric acid methyl ester.

Reactivity and Synthetic Applications

The synthetic utility of 4-chloro-2-methylbutyric acid methyl ester stems from its bifunctional nature, allowing for sequential or domino reactions. The primary chloride is susceptible to nucleophilic substitution, while the ester group can undergo a variety of transformations.

Nucleophilic Substitution Reactions

The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functionalities at the 4-position, making it a key intermediate in the synthesis of more complex molecules.

a) Synthesis of Amine Derivatives:

Reaction with primary or secondary amines provides access to γ-amino esters, which are valuable precursors for the synthesis of bioactive compounds, including pharmaceuticals. For example, the reaction with dimethylamine can be a key step in the synthesis of intermediates for prokinetic agents like Itopride[2][5][6].

Intramolecular Cyclization: A Gateway to Lactones

Under basic conditions, 4-chloro-2-methylbutyric acid methyl ester can undergo intramolecular cyclization to form α-methyl-γ-butyrolactone. This transformation is a powerful method for the construction of five-membered lactone rings, which are prevalent structural motifs in natural products and pharmaceuticals[7].

Experimental Protocol: Base-Mediated Cyclization to α-Methyl-γ-butyrolactone

Materials:

-

4-Chloro-2-methylbutyric acid methyl ester

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-methylbutyric acid methyl ester (1.0 eq) in anhydrous methanol.

-

Cyclization: Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Stir the reaction mixture at reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure.

-

Final Purification: The resulting crude α-methyl-γ-butyrolactone can be purified by distillation under reduced pressure.

Applications in Agrochemical and Pharmaceutical Synthesis